1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is notable for its application in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the difluoroazepane ring adds unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoroazepane ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-azepane-4-carboxylic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
1-[(Tert-butoxy)carbonyl]-piperidine-4-carboxylic acid: Contains a piperidine ring instead of an azepane ring, leading to different chemical properties.
1-[(Tert-butoxy)carbonyl]-pyrrolidine-4-carboxylic acid: Features a smaller pyrrolidine ring, affecting its steric and electronic characteristics.
Uniqueness: The presence of the difluoroazepane ring in 1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylic acid imparts unique reactivity and stability, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and other advanced materials.
Properties
Molecular Formula |
C12H19F2NO4 |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-6-4-8(9(16)17)12(13,14)5-7-15/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
RYYCZDKOGKXZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)C(=O)O |
Origin of Product |
United States |
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